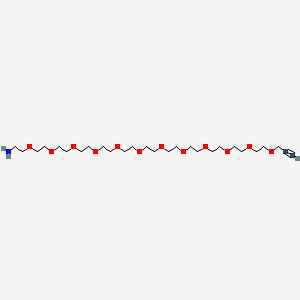

Propargyl-PEG12-amine

概要

説明

Propargyl-PEG12-amine is a heterobifunctional polyethylene glycol (PEG) linker that contains a propargyl group and an amino group. The propargyl group is an alkyne, which is highly reactive in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). The amino group can react with carboxylic acids, activated NHS esters, and carbonyl groups to form stable amide bonds. This compound is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications .

準備方法

Synthetic Routes and Reaction Conditions: Propargyl-PEG12-amine can be synthesized through a multi-step process involving the coupling of propargyl alcohol with PEG and subsequent amination. One efficient method involves the use of a magnetically reusable manganese nanocatalyst for C-N bond formation. This catalyst is synthesized by immobilizing manganese chloride on the surface of magnetic iron oxide nanoparticles modified with catechol and piperazine/phenanthroline ligands. The catalytic performance is evaluated in the synthesis of propargyl amines through A3 and KA2-coupling three-component reactions involving aromatic aldehydes or ketones, alkynes, and amines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of green and recyclable catalysts is emphasized to ensure environmentally friendly production methods .

化学反応の分析

Types of Reactions: Propargyl-PEG12-amine undergoes various chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms stable triazole linkages and is widely used in click chemistry.

Amide bond formation: The amino group reacts with carboxylic acids, activated NHS esters, and carbonyl groups to form stable amide bonds.

Common Reagents and Conditions:

CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.

Amide bond formation: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are used to activate carboxylic acids.

Major Products:

Triazoles: Formed from CuAAC reactions.

Amides: Formed from reactions with carboxylic acids and activated esters.

科学的研究の応用

Synthesis of PROTACs

Propargyl-PEG12-amine serves as a pivotal linker in the construction of PROTACs, which are innovative therapeutic agents designed to selectively degrade target proteins via the ubiquitin-proteasome system. These compounds consist of two ligands connected by a linker; one ligand targets the protein for degradation, while the other binds to an E3 ubiquitin ligase .

Bioconjugation Techniques

The compound's ability to form stable linkages through its reactive groups makes it an ideal candidate for bioconjugation applications. It facilitates the attachment of biomolecules such as proteins and peptides, enhancing their stability and solubility in aqueous environments. This property is crucial for developing targeted therapies and drug delivery systems .

Protein-Protein Interaction Studies

This compound is utilized in studying protein-protein interactions by enabling the labeling of proteins with azide-bearing compounds. This application is essential for understanding cellular mechanisms and pathways involving protein interactions .

Nanotechnology Applications

In nanotechnology, this compound is employed to create advanced materials that can be used in drug delivery systems. The PEG moiety enhances solubility and biocompatibility, making it suitable for various biomedical applications .

Case Study 1: Development of PROTACs

In a study published by An et al., this compound was successfully used as a linker in the development of small-molecule PROTACs targeting specific cancer-related proteins. The resulting PROTACs demonstrated potent degradation activity against their targets in cellular models, highlighting the compound's effectiveness in therapeutic applications .

Case Study 2: Bioconjugation for Drug Delivery

A research team utilized this compound to conjugate therapeutic proteins with azide-functionalized nanoparticles. The study found that this approach significantly improved the stability and bioavailability of the therapeutic agents, showcasing the compound's potential in enhancing drug delivery systems .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthesis of PROTACs | Used as a linker connecting ligands for targeted protein degradation |

| Bioconjugation Techniques | Facilitates stable attachment of biomolecules to enhance stability and solubility |

| Protein Interaction Studies | Enables labeling of proteins for studying interactions and cellular mechanisms |

| Nanotechnology Applications | Utilized in creating advanced materials for improved drug delivery systems |

作用機序

The mechanism of action of Propargyl-PEG12-amine primarily involves its role as a linker in bioconjugation reactions. The propargyl group reacts with azides to form triazoles via CuAAC, while the amino group forms amide bonds with carboxylic acids and activated esters. These reactions enable the conjugation of various biomolecules, facilitating targeted delivery and controlled release of therapeutic agents .

類似化合物との比較

- Propargyl-PEG4-amine

- Propargyl-PEG8-amine

- Propargyl-PEG24-amine

Comparison: Propargyl-PEG12-amine is unique due to its optimal PEG chain length, which provides a balance between hydrophilicity and flexibility. This makes it particularly suitable for applications requiring efficient bioconjugation and minimal steric hindrance. In contrast, shorter PEG linkers like Propargyl-PEG4-amine may offer less flexibility, while longer linkers like Propargyl-PEG24-amine may introduce more steric hindrance .

生物活性

Propargyl-PEG12-amine is a specialized compound that plays a significant role in the field of medicinal chemistry, particularly as a linker in the development of PROTACs (Proteolysis Targeting Chimeras). This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a polyethylene glycol (PEG) moiety linked to a propargyl amine group. The molecular formula is with a molecular weight of 583.7 g/mol. The compound is characterized by its ability to engage in click chemistry, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which facilitate the formation of stable triazole linkages with azide-bearing compounds or biomolecules .

The primary biological activity of this compound arises from its role in the synthesis of PROTACs. PROTACs are bifunctional molecules that target specific proteins for degradation via the ubiquitin-proteasome system. They consist of two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein . The incorporation of this compound as a linker allows for enhanced solubility and bioavailability of these compounds, which is crucial for their efficacy in therapeutic applications.

Applications in Drug Development

- Targeted Protein Degradation : PROTACs utilizing this compound have shown promise in selectively degrading oncogenic proteins, thereby providing a novel approach to cancer therapy. Research indicates that these compounds can effectively reduce levels of target proteins associated with tumor growth .

- Neuroprotective Effects : Compounds similar to this compound have been studied for their neuroprotective properties. For instance, propargylamines are known to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders such as Alzheimer's and Parkinson's diseases . This suggests potential applications for this compound in developing therapeutic agents for neurodegenerative conditions.

- Bioconjugation : The reactive amino group in this compound allows for conjugation with various biomolecules, making it useful in bioconjugation strategies for drug delivery systems . This versatility enhances its utility in creating targeted therapies.

Synthesis and Yield Studies

A recent study demonstrated the efficient synthesis of propargylamines using copper salts as catalysts, achieving yields between 81% to 98% for various substrates . This highlights the effectiveness of using this compound in synthetic pathways leading to biologically active compounds.

| Substrate Type | Yield (%) |

|---|---|

| Phenylacetylene | 98 |

| Aliphatic Alkynes | 70 - 96 |

| Pyrrolidine Reaction | 65 |

Biological Activity Profiles

Research has shown that propargylamines exhibit diverse biological activities including:

- MAO Inhibition : Compounds with propargyl groups have been identified as MAO-B inhibitors, offering therapeutic potential against depression and neurodegenerative diseases .

- Anticancer Properties : Studies indicate that propargylamines can induce apoptosis in cancer cells when used in combination with chemotherapeutic agents .

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H53NO12/c1-2-4-29-6-8-31-10-12-33-14-16-35-18-20-37-22-24-39-26-27-40-25-23-38-21-19-36-17-15-34-13-11-32-9-7-30-5-3-28/h1H,3-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVZNOYZXMNIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H53NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。